molecular formula C22H22O8 B1678966 Podophyllotoxin CAS No. 518-28-5

Podophyllotoxin

Cat. No.: B1678966
CAS No.: 518-28-5
M. Wt: 414.4 g/mol
InChI Key: YJGVMLPVUAXIQN-XVVDYKMHSA-N
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Mechanism of Action

Podophyllotoxin, also known as Podofilox, is a potent bioactive compound derived from the roots of podophyllum plants . It has been used for its antiviral and antitumor properties .

Target of Action

This compound primarily targets Tubulin alpha-4A chain , Tubulin beta chain , and DNA topoisomerase 2-alpha . These proteins play crucial roles in cell division and DNA replication, making them key targets for antitumor and antiviral therapies .

Mode of Action

It appears to bind and inhibittopoisomerase II during the late S and early G2 stage of the cell cycle . The drug may bind and stabilize the temporary break caused by the enzyme, disrupting the reparation of the break through which the double-stranded DNA passes, and consequently stops DNA unwinding and replication .

Biochemical Pathways

This compound affects the cell cycle, specifically the G2/M phase . It induces cell cycle arrest and DNA/RNA breaks by targeting tubulin and topoisomerase II . This disruption of normal cell cycle progression can lead to cell death, particularly in rapidly dividing cells such as cancer cells .

Pharmacokinetics

The absolute bioavailability of this compound was found to be 12.4% in rats . It’s worth noting that the pharmacokinetic parameters within each dose level showed profound variation .

Result of Action

This compound acts by preventing viral wart cells from dividing and multiplying . Eventually, all the wart cells die and new healthy cells grow in their place . It’s also used to remove certain types of warts on the outside skin of the genital areas .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, light intensity may play a regulatory role in enhancing flavonoid accumulation that allows Sinopodophyllum hexandrum, a plant source of this compound, to adapt to elevated-altitude coupled with high light intensity . Additionally, topographical factors can affect the suitability index and this compound content of Sinopodophyllum hexandrum .

Biochemical Analysis

Biochemical Properties

Podophyllotoxin interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted. For instance, it has been found to interact with key enzymes in the biosynthetic pathway .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes or cofactors. This includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

(5R,5aR,8aR,9R)-5-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O8/c1-25-16-4-10(5-17(26-2)21(16)27-3)18-11-6-14-15(30-9-29-14)7-12(11)20(23)13-8-28-22(24)19(13)18/h4-7,13,18-20,23H,8-9H2,1-3H3/t13-,18+,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJGVMLPVUAXIQN-XVVDYKMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)O
Source PubChem
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Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)[C@H]2[C@@H]3[C@H](COC3=O)[C@H](C4=CC5=C(C=C24)OCO5)O
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O8
Source PubChem
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DSSTOX Substance ID

DTXSID3045645
Record name Podofilox
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Molecular Weight

414.4 g/mol
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Physical Description

Light-brown to greenish-yellow powder; Commercial resin preparations contain 5-25% podophyllum. [INCHEM], Solid
Record name Podofilox
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Solubility

Insoluble in ethyl ether, ligroin; slightly soluble in water; soluble in acetone, benzene; very soluble in ethanol, chloroform., In water, 150 mg/L at 25 °C /Estimated/, 1.14e-01 g/L
Record name Podofilox
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Vapor Pressure

8.3X10-15 mm Hg at 25 °C /Estimated/
Record name PODOFILOX
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Mechanism of Action

The exact mechanism of action is not well understood. It does appear, however, that it and its derivatives may bind and inhibit topoisomerase II during the late S and early G2 stage. The drug may bind and stabilize the temporary break caused by the enzyme. This disrupts the reparation of the break through which the double-stranded DNA passes, and consequently stops DNA unwinding and replication, The exact mechanism of action for podofilox is unknown. Podofilox is a potent mitotoxic agent that inhibits cell mitosis; cell division stops, other cellular processes are impaired, necrosis occurs, and the affected tissues gradually erode.
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Color/Form

Solvated crystals

CAS No.

518-28-5, 9000-55-9, 477-47-4
Record name Podophyllotoxin
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Record name PODOFILOX
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Melting Point

114-118 °C, 183 °C, MP: 114-118 °C (effervescence), 228 °C
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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